3-Hydroxy-4-nitrobenzonitrile 3-Hydroxy-4-nitrobenzonitrile
Brand Name: Vulcanchem
CAS No.: 18495-15-3
VCID: VC21064137
InChI: InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H
SMILES: C1=CC(=C(C=C1C#N)O)[N+](=O)[O-]
Molecular Formula: C7H4N2O3
Molecular Weight: 164.12 g/mol

3-Hydroxy-4-nitrobenzonitrile

CAS No.: 18495-15-3

Cat. No.: VC21064137

Molecular Formula: C7H4N2O3

Molecular Weight: 164.12 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-4-nitrobenzonitrile - 18495-15-3

Specification

CAS No. 18495-15-3
Molecular Formula C7H4N2O3
Molecular Weight 164.12 g/mol
IUPAC Name 3-hydroxy-4-nitrobenzonitrile
Standard InChI InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H
Standard InChI Key JHNIFYUIFUWEFO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C#N)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C=C1C#N)O)[N+](=O)[O-]

Introduction

Chemical Structure and Identity

3-Hydroxy-4-nitrobenzonitrile possesses a well-defined chemical structure with multiple functional groups that influence its reactivity and properties.

Molecular Structure

The compound features a benzene ring with three substituents: a cyano group, a hydroxyl group, and a nitro group. The cyano group is positioned meta to the hydroxyl group and para to the nitro group . This specific arrangement of electron-withdrawing and electron-donating groups creates an interesting electronic distribution within the molecule.

Identifiers and Nomenclature

The compound is known by several names and identifiers in chemical databases and literature:

Identifier TypeValue
Common Name3-Hydroxy-4-nitrobenzonitrile
CAS Registry Number18495-15-3
Synonyms2-nitro-5-cyanophenol, Benzonitrile,3-hydroxy-4-nitro-
SMILESC1=CC(=C(C=C1C#N)O)N+[O-]
InChIInChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H
InChIKeyJHNIFYUIFUWEFO-UHFFFAOYSA-N

Table 1: Chemical identifiers of 3-Hydroxy-4-nitrobenzonitrile

Physical Properties

3-Hydroxy-4-nitrobenzonitrile exhibits specific physical characteristics that are important for its handling, storage, and potential applications.

Basic Physical Characteristics

The compound exists as a solid at standard temperature and pressure, with several measured and calculated physical properties:

PropertyValue
Molecular Weight164.12 g/mol
Density1.5±0.1 g/cm³
Boiling Point313.6±32.0 °C at 760 mmHg
Flash Point143.5±25.1 °C
Physical StateSolid

Table 2: Physical properties of 3-Hydroxy-4-nitrobenzonitrile

Synthesis Methods

Related Photochemical Reactions

Search result describes photoreactions of bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile) in water containing sodium nitrite. While this doesn't directly describe the synthesis of 3-Hydroxy-4-nitrobenzonitrile, it demonstrates that nitrite ions can be photoincorporated into similar benzonitrile structures. The study reported that irradiation of bromoxynil in the presence of sodium nitrite produced compounds including 3‐bromo‐4‐hydroxy‐5‐nitrobenzonitrile and 4‐hydroxy‐3‐nitrobenzonitrile .

Chemical Reactivity

The reactivity of 3-Hydroxy-4-nitrobenzonitrile is influenced by its three functional groups, each contributing distinct chemical behaviors.

Functional Group Reactivity

  • The hydroxyl group (-OH) can participate in hydrogen bonding and can be derivatized through esterification or etherification reactions.

  • The nitro group (-NO₂) is strongly electron-withdrawing, activating the ring toward nucleophilic aromatic substitution reactions and potentially undergoing reduction to form an amino group.

  • The cyano group (-C≡N) can be hydrolyzed to carboxylic acid or reduced to form primary amines or aldehydes.

Analytical Methods

Standard analytical techniques can be employed to characterize and identify 3-Hydroxy-4-nitrobenzonitrile.

Identification Techniques

The search results mention gas chromatography-mass spectrometry (GC-MS) and FT-IR spectroscopy as techniques used to identify similar compounds . These would likely be effective for 3-Hydroxy-4-nitrobenzonitrile as well:

  • Chromatographic methods (HPLC, GC) for purity analysis

  • Mass spectrometry for molecular weight confirmation

  • NMR spectroscopy for structural elucidation

  • IR spectroscopy for functional group identification

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